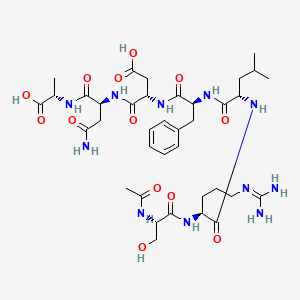
Ac-Somatotropin (7-13)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-Somatotropin (7-13) is a synthetic peptide derived from the human growth hormone, somatotropin. This peptide consists of a specific sequence of amino acids from the somatotropin molecule, specifically from positions 7 to 13. It is known for its role in stimulating growth and cell reproduction, making it a significant compound in various scientific and medical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Somatotropin (7-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Ac-Somatotropin (7-13) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its identity and purity.
化学反应分析
Types of Reactions
Ac-Somatotropin (7-13) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Site-directed mutagenesis or chemical synthesis methods.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Ac-Somatotropin (7-13) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored for potential therapeutic applications in growth hormone deficiencies and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and biotechnological products.
作用机制
Ac-Somatotropin (7-13) exerts its effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the JAK-STAT and MAPK pathways, leading to the transcription of genes involved in growth and metabolism. The peptide’s primary molecular targets are the growth hormone receptors, which mediate its anabolic and metabolic effects.
相似化合物的比较
Similar Compounds
Somatotropin: The full-length human growth hormone with broader biological activity.
Somatostatin: A peptide hormone that inhibits the release of growth hormone.
Insulin-like Growth Factor-1 (IGF-1): A hormone with similar growth-promoting effects.
Uniqueness
Ac-Somatotropin (7-13) is unique due to its specific amino acid sequence, which confers distinct biological properties. Unlike the full-length somatotropin, this peptide fragment can be used to study specific aspects of growth hormone activity without the complexity of the entire protein. Additionally, its synthetic nature allows for precise modifications to investigate structure-function relationships.
属性
CAS 编号 |
85684-24-8 |
|---|---|
分子式 |
C37H57N11O13 |
分子量 |
863.9 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-4-amino-1-[[(1S)-1-carboxyethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H57N11O13/c1-18(2)13-23(45-30(54)22(11-8-12-41-37(39)40)44-35(59)27(17-49)43-20(4)50)32(56)46-24(14-21-9-6-5-7-10-21)33(57)48-26(16-29(52)53)34(58)47-25(15-28(38)51)31(55)42-19(3)36(60)61/h5-7,9-10,18-19,22-27,49H,8,11-17H2,1-4H3,(H2,38,51)(H,42,55)(H,43,50)(H,44,59)(H,45,54)(H,46,56)(H,47,58)(H,48,57)(H,52,53)(H,60,61)(H4,39,40,41)/t19-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI 键 |
CHKYESPOXFHBLY-YJJSATQUSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


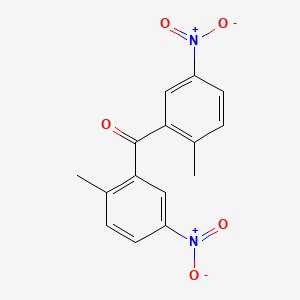
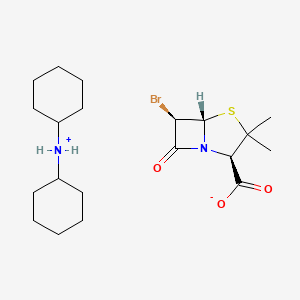
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
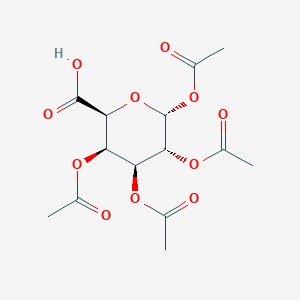

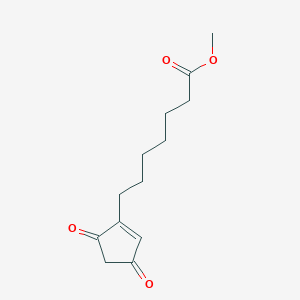
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)

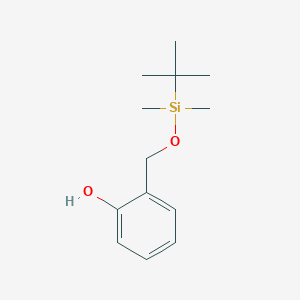
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)

